molecular formula C20H24N4O3 B10987601 Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate

Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate

Cat. No.: B10987601
M. Wt: 368.4 g/mol
InChI Key: PHWJWNOQHJEFST-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate is a synthetic compound with a complex structure. Let’s break it down:

    Methyl Group (CH₃): Attached to the benzoate ring, the methyl group provides stability and influences the compound’s properties.

    Benzoate Ring: A six-membered aromatic ring with a carbonyl group (C=O) attached.

    Piperazine Moiety: The piperazine ring contains two nitrogen atoms and plays a crucial role in the compound’s biological activity.

    Pyridine Ring: The pyridine ring contributes to the compound’s overall aromatic character.

Preparation Methods

Synthetic Routes:: The synthesis of Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate involves several steps. One possible route includes the following reactions:

    N-Alkylation of Pyridine:

    Piperazine Formation:

Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and purification steps.

Chemical Reactions Analysis

Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate can undergo various reactions:

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.

    Substitution: The piperazine nitrogen atoms are potential sites for substitution reactions.

    Amide Formation: The carbonyl group can react with amines to form amides.

Scientific Research Applications

Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate has diverse applications:

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting critical pathways.

Comparison with Similar Compounds

While Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate is unique, similar compounds include:

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2-[[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H24N4O3/c1-27-19(25)17-4-2-3-5-18(17)22-20(26)24-14-12-23(13-15-24)11-8-16-6-9-21-10-7-16/h2-7,9-10H,8,11-15H2,1H3,(H,22,26)

InChI Key

PHWJWNOQHJEFST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=NC=C3

Origin of Product

United States

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